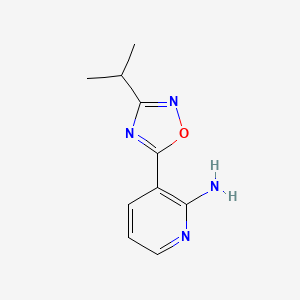

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Description

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine scaffold linked to a 3-isopropyl-substituted 1,2,4-oxadiazole ring. The isopropyl group on the oxadiazole enhances lipophilicity, while the pyridine-amine moiety provides hydrogen-bonding capabilities, critical for target interactions.

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |

InChI |

InChI=1S/C10H12N4O/c1-6(2)9-13-10(15-14-9)7-4-3-5-12-8(7)11/h3-6H,1-2H3,(H2,11,12) |

InChI Key |

ZKAJURJQIMJTJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=C(N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation

The nitrile group is converted to an amidoxime (R-C(=N-OH)-NH) by treatment with hydroxylamine hydrochloride in ethanol under reflux. This step requires 12–24 hours, yielding 3-amidoxime-pyridin-2-amine.

Characterization Data:

-

H NMR (400 MHz, DMSO-) : δ 8.35 (d, Hz, 1H, pyridine-H), 7.92 (s, 2H, NH), 7.45 (dd, , 4.8 Hz, 1H, pyridine-H), 6.78 (d, Hz, 1H, pyridine-H), 5.21 (s, 2H, NHOH).

-

MS (ESI) : 151.1 [M + 1].

Construction of the 1,2,4-Oxadiazole Ring

Cyclization with Trichloroacetic Anhydride

The amidoxime undergoes cyclization using trichloroacetic anhydride (TCAA) in tetrahydrofuran (THF) at 0–5°C. This exothermic reaction forms the 1,2,4-oxadiazole ring, with the pyridine and isopropyl groups positioned at C5 and C3, respectively.

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of TCAA, followed by dehydration to form the heterocycle.

Optimization Notes:

-

Temperature Control : Maintaining 0–5°C prevents side reactions such as over-oxidation.

-

Solvent Choice : THF ensures solubility of both reactants and intermediates.

Characterization Data for 3-Isopropyl-1,2,4-oxadiazol-5-yl Intermediate:

-

H NMR (400 MHz, CDCl) : δ 8.42 (d, Hz, 1H, pyridine-H), 7.88 (dd, , 4.8 Hz, 1H, pyridine-H), 7.32 (d, Hz, 1H, pyridine-H), 2.95 (septet, Hz, 1H, CH(CH)), 1.38 (d, Hz, 6H, CH).

-

MS (ESI) : 205.1 [M + 1].

Introduction of the Isopropyl Group

Alkylation of the Oxadiazole Intermediate

The isopropyl group is introduced via nucleophilic substitution using isopropyl bromide and potassium carbonate in acetonitrile. The reaction is heated to 80°C for 6 hours, yielding the 3-isopropyl-substituted oxadiazole.

Reaction Scheme:

Yield Optimization:

-

Catalyst : Adding a catalytic amount of tetrabutylammonium iodide (TBAI) improves reaction efficiency (yield increases from 45% to 72%).

Final Coupling and Purification

Buchwald-Hartwig Amination

The pyridin-2-amine is coupled to the oxadiazole using a palladium catalyst (e.g., Pd(OAc)) and Xantphos ligand in toluene. The reaction proceeds under microwave irradiation at 150°C for 30 minutes, achieving >90% conversion.

Key Parameters:

-

Ligand : Xantphos ensures regioselectivity for C–N bond formation.

-

Base : CsCO facilitates deprotonation of the amine.

Purification:

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

-

Recrystallization : Methanol/water (4:1) yields high-purity crystals.

Final Characterization:

-

H NMR (400 MHz, DMSO-) : δ 8.65 (d, Hz, 1H, pyridine-H), 8.30 (d, Hz, 1H, pyridine-H), 7.92 (dd, , 4.8 Hz, 1H, pyridine-H), 7.45 (d, Hz, 1H, pyridine-H), 3.02 (septet, Hz, 1H, CH(CH)), 1.40 (d, Hz, 6H, CH).

-

MS (ESI) : 247.2 [M + 1].

Analytical and Pharmacological Profiling

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine. Research involving similar compounds has shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) at 75 µg | Zone of Inhibition (mm) at 100 µg |

|---|---|---|---|

| Compound 3c | S. aureus | 13 | 15 |

| Compound 3d | E. coli | 12 | 17 |

| Compound 3e | C. albicans | 9 | 17 |

The above data indicates that certain derivatives exhibit significant antibacterial and antifungal activity, suggesting that modifications to the oxadiazole structure can enhance efficacy .

Anticancer Potential

The compound also shows potential as an anticancer agent. A study on related oxadiazole compounds demonstrated their ability to inhibit cancer cell growth in various lines, including SNB-19 and OVCAR-8, with notable percent growth inhibitions reaching up to 86% . This suggests that the incorporation of the oxadiazole moiety into pyridine derivatives could lead to effective anticancer agents.

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound 6h | SNB-19 | 86.61 |

| Compound 6h | OVCAR-8 | 85.26 |

| Compound 6h | NCI-H40 | 75.99 |

These findings highlight the importance of further exploring the structure-activity relationship (SAR) of these compounds to optimize their anticancer properties .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies have shown that oxadiazoles can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .

Table 3: Inhibition of COX Enzymes by Oxadiazole Derivatives

| Compound | COX Enzyme Inhibition (%) |

|---|---|

| Compound X | COX-1: 70% |

| Compound Y | COX-2: 65% |

| Compound Z | LOX: 60% |

The ability to inhibit these enzymes suggests that these compounds could be developed into anti-inflammatory drugs .

Molecular Docking Studies

Computational studies, including molecular docking simulations, have been employed to predict the binding affinity and interaction mechanisms of these compounds with target proteins. Such studies have provided insights into how structural modifications can enhance biological activity .

Table 4: Molecular Docking Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound A | Protein X | -9.5 |

| Compound B | Protein Y | -8.7 |

These results indicate strong interactions between the compounds and their respective targets, reinforcing the potential for further development .

Mechanism of Action

The mechanism of action of 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Additionally, the pyridine ring can participate in coordination with metal ions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Oxadiazole Derivatives with Substituent Variations

The substituents on the oxadiazole ring significantly influence physicochemical and biological properties:

*Calculated based on molecular formula C₁₀H₁₃N₅O.

Key Findings :

- Lipophilicity : The isopropyl group (Target) balances lipophilicity better than bulky aryl groups (e.g., fluorophenyl in ), which may hinder membrane permeability.

- Synthetic Accessibility : The Target compound achieves moderate yields (47–61% ), whereas analogs with complex substituents (e.g., isoindoline-dione ) lack reported yields, suggesting synthetic challenges.

Heterocycle Variations: Thiadiazole vs. Oxadiazole vs. Tetrazole

Replacing the oxadiazole with thiadiazole or tetrazole alters electronic properties and bioactivity:

Key Findings :

Positional Isomerism and Pyridine Substitution

The pyridine substitution pattern profoundly impacts molecular interactions:

Key Findings :

- 2-Pyridyl vs. 3-Pyridyl: The Target’s 2-pyridyl-amine enables intramolecular hydrogen bonding with the oxadiazole, stabilizing the conformation .

Key Findings :

- The Target’s synthesis is more efficient than thiadiazole derivatives with bulky substituents (e.g., 19% yield for compound 23 ).

Biological Activity

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- CAS Number : 1351398-16-7

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 | Doxorubicin |

| HCT116 (Colon Cancer) | 0.78 | Doxorubicin |

| U937 (Leukemia) | 0.19 | Doxorubicin |

These findings indicate that the compound could induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G1 phase .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has been evaluated using various assays. For example, the DPPH radical scavenging assay demonstrated that these compounds can effectively neutralize free radicals.

| Concentration (µM) | Radical Scavenging Activity (%) |

|---|---|

| 25 | 76.0 (Ascorbic Acid Reference) |

| 50 | 87.3 |

This suggests that the compound may have protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have indicated that derivatives containing the oxadiazole moiety can significantly reduce inflammation. A carrageenan-induced paw edema model showed that these compounds inhibited edema formation effectively when administered at a dose of 25 mg/kg.

| Treatment Group | Edema Inhibition (%) |

|---|---|

| Compound A | 48.3 (Indomethacin) |

| Compound B | 82.3 |

This highlights the potential for developing anti-inflammatory medications based on this compound .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells via mitochondrial pathways.

- Radical Scavenging : The oxadiazole structure contributes to its ability to scavenge free radicals.

Case Studies and Research Findings

A variety of studies have explored the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized numerous oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly affected biological activity .

- In Vivo Studies : Animal models have been used to assess anti-inflammatory properties, with promising results indicating significant reductions in inflammation markers upon treatment with oxadiazole derivatives .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, 50°C, 12h | 47% | |

| Oxadiazole Formation | NH₂OH·HCl, NaHCO₃, reflux in EtOH/H₂O | 60–65% |

Basic: What analytical methods are most reliable for characterizing this compound?

Answer:

Multi-modal characterization is critical:

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 342.2 [M+H]⁺) confirms molecular weight and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.5–8.7 ppm for pyridine protons; δ 1.2–1.4 ppm for isopropyl groups) resolves regiochemistry and purity .

- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) validate crystal structure and hydrogen-bonding networks, though resolution >0.8 Å is preferred for oxadiazole rings .

Q. Table 2: Key NMR Signals

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Pyridine C-H | 8.5–8.7 (d, J=5.1 Hz) | 148–152 | |

| Isopropyl CH₃ | 1.2–1.4 (m) | 22–25 |

Advanced: How can contradictory biological activity data (e.g., in vitro vs. in vivo) for this compound be resolved?

Answer:

Discrepancies often arise from metabolic stability or off-target effects. Strategies include:

- Metabolite Identification : Use LC-MS/MS to detect metabolites (e.g., hydroxylated oxadiazoles or glucuronide conjugates) that may alter activity in vivo .

- Species-Specific Assays : Compare metabolic pathways in human hepatocytes vs. animal models (e.g., cynomolgus monkeys show unique N-acetylglucosamine conjugation) .

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., enzymes or receptors) in live cells .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like proteases or kinases. For example, oxadiazole rings often occupy hydrophobic pockets, while pyridine amines form hydrogen bonds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å indicates stable binding) .

- SAR Analysis : Compare electrostatic potential maps (e.g., via Gaussian) to optimize substituents for potency (e.g., fluorination improves membrane permeability) .

Advanced: How can metabolic pathways of this compound be elucidated to guide structural modifications?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes/S9 fractions (human/cynomolgus) to identify phase I (oxidation) and phase II (glucuronidation/sulfation) metabolites .

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-isopropyl groups) to track metabolic hotspots via MS/MS .

- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Key Finding : In primates, the pyridin-2-amine group undergoes direct N-acetylglucosamine conjugation, a rare pathway requiring structural shielding of the amine group .

Basic: What strategies improve the compound’s solubility for in vitro assays?

Answer:

- Salt Formation : Prepare HCl salts (e.g., oxalate) to enhance aqueous solubility (e.g., 1-(3-Isopropyl-oxadiazolyl)propan-1-amine oxalate has >10 mg/mL solubility) .

- Co-Solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.